molecular formula C9H9Cl3O2 B8453995 2,2,2-Trichloro-1-(3-methoxyphenyl)ethanol

2,2,2-Trichloro-1-(3-methoxyphenyl)ethanol

Cat. No. B8453995
M. Wt: 255.5 g/mol
InChI Key: PZRZHWULTQNEHM-UHFFFAOYSA-N
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Patent
US07834062B2

Procedure details

To a solution of 1.8 mL (22.5 mmol) of chloroform in 10 mL DMF was added 1.4 g (10 mmol) of 3-methoxybenzaldehyde. The reaction mixture was chilled to 0° C. and a solution of 0.40 g (7 mmol) of potassium hydroxide in 1.8 mL of methanol was added. The reaction mixture was stirred for 3 h at 0° C., then quenched by addition of 1 mL of 1 N hydrochloric acid. The reaction mixture was adjusted to pH=7, then extracted with EtOAc. The organic layers were washed with brine, dried (Na2SO4), filtered and evaporated. The product was used in the next step without further purification.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:4])([Cl:3])[Cl:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[CH:10]=[O:11].[OH-].[K+]>CN(C=O)C.CO>[Cl:2][C:1]([Cl:4])([Cl:3])[CH:10]([C:9]1[CH:12]=[CH:13][CH:14]=[C:7]([O:6][CH3:5])[CH:8]=1)[OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1.4 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of 1 mL of 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC(C(O)C1=CC(=CC=C1)OC)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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